(2S)-1-aminopropane-2-sulfonamidehydrochloride

Chiral Synthesis Medicinal Chemistry Enantioselectivity

Racemic or achiral aminopropane sulfonamides introduce uncontrolled stereochemical variables, reducing desired enantiomer yield by 50% and compromising chiral synthesis reproducibility. (2S)-1-Aminopropane-2-sulfonamide hydrochloride (CAS 2322926-90-7) provides the defined (S)-stereocenter essential for asymmetric synthesis and enantiopure drug development. • Eliminates 50% yield loss vs. racemates; ensures enantiopure API & PROTAC linker synthesis with defined (S)-stereochemistry • LogP -1.6 & high water solubility enable aqueous bioconjugation without protein-denaturing organic co-solvents • Compact chiral precursor for asymmetric organocatalysts; single stereocenter ensures reproducible enantioselectivity

Molecular Formula C3H11ClN2O2S
Molecular Weight 174.65 g/mol
Cat. No. B13632456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-aminopropane-2-sulfonamidehydrochloride
Molecular FormulaC3H11ClN2O2S
Molecular Weight174.65 g/mol
Structural Identifiers
SMILESCC(CN)S(=O)(=O)N.Cl
InChIInChI=1S/C3H10N2O2S.ClH/c1-3(2-4)8(5,6)7;/h3H,2,4H2,1H3,(H2,5,6,7);1H/t3-;/m0./s1
InChIKeyAVBIKLXDQUBZLP-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Sulfonamide Building Block


(2S)-1-aminopropane-2-sulfonamide hydrochloride is a chiral sulfonamide derivative featuring a stereospecific (S)-configuration at the α-carbon [1]. With a molecular formula of C3H11ClN2O2S and a molecular weight of 174.65 g/mol [2], this compound serves as a versatile small-molecule scaffold and building block in medicinal chemistry . Its structure, which incorporates both a primary amine and a sulfonamide group, enables participation in a wide range of chemical reactions, including nucleophilic substitutions and condensations, making it a valuable intermediate for the synthesis of more complex, biologically active molecules .

Stereocenter (S)-configuration for enantioselective synthesis
Salt Form Hydrochloride salt for reliable handling and dispensing
Hydrophilicity High polarity supports aqueous reaction conditions

Stereochemistry: Why Generic Substitution Fails


Generic substitution of (2S)-1-aminopropane-2-sulfonamide hydrochloride with its racemic mixture (CAS 1420660-61-2) or achiral analogs like 3-aminopropane-1-sulfonamide introduces uncontrolled stereochemical variables that directly undermine experimental reproducibility in chiral synthesis. The (2S)-enantiomer possesses a specific three-dimensional arrangement that is essential for stereoselective interactions in asymmetric catalysis and for generating enantiopure final products [1]. Using a racemate, which contains an equimolar amount of the inactive or differently active (2R)-enantiomer, reduces the effective concentration of the desired stereoisomer by 50% and introduces a contaminant that can lead to false-negative results in biological assays or necessitate complex, costly chiral purification steps downstream . Furthermore, achiral aminopropane sulfonamides lack the defined stereocenter entirely, rendering them unsuitable for applications requiring chiral induction or enantioselective binding .

Racemic mixture
Contains equimolar (2R)-enantiomer, may reduce stereochemical fidelity and introduce interfering stereoisomer.
Achiral analogs
Lack defined stereocenter; cannot support chiral induction or enantioselective binding studies.

Evidence Guide: Key Comparisons


Stereochemical Purity Comparison

The (2S)-1-aminopropane-2-sulfonamide hydrochloride offers a defined stereocenter, in contrast to the racemic mixture (CAS 1420660-61-2) which contains a 1:1 ratio of (2S)- and (2R)-enantiomers. In analogous chiral sulfonamide systems, the enantiomeric purity of the starting material directly correlates with the enantiomeric excess of the final product. For instance, in the synthesis of enantiopure sultams from α-amino acids, the use of a single enantiomer is mandatory to preserve chirality and achieve the desired pharmacological profile [1]. While a direct head-to-head biological comparison for this specific compound is not available in the public domain, the well-established principle of enantioselective biological activity across the sulfonamide class dictates that the (2S)-form is the required stereoisomer for any application targeting a chiral environment [2].

Stereochemical Purity
Class-level inference
Target: (2S) ≥95% purity; Comparator: racemic 1:1 mixture
Enantiopure starting material supports synthesis fidelity.
Direct biological comparison not publicly available.
Chiral Synthesis Medicinal Chemistry Enantioselectivity

Salt Form vs. Free Base Handling

(2S)-1-aminopropane-2-sulfonamide hydrochloride (CAS 2322926-90-7) is supplied as a hydrochloride salt, which offers significant advantages over the free base form (CAS 2322926-89-4) for handling and application. While specific solubility data for this compound is not published, the general principle for amine hydrochlorides is that they exhibit increased water solubility and improved stability compared to their free base counterparts [1]. The salt form typically exists as a stable, free-flowing powder that is easier to weigh and dispense accurately, and it is less prone to oxidation or degradation during storage [2]. In contrast, the free base is often an oil or low-melting solid that can be difficult to handle and may require special storage conditions.

Salt Form vs. Free Base
Class-level inference
Stable crystalline hydrochloride vs. free base (oil/low-melting solid)
Salt form simplifies handling, weighing, and storage.
Based on general amine hydrochloride properties.
Formulation Solubility Stability

Stereocenter Configuration: (2S) vs. (2R)

The (2S)-1-aminopropane-2-sulfonamide hydrochloride is defined by its specific (S)-configuration at the chiral center, in contrast to the (2R)-enantiomer (CAS 2165452-25-3 for the free base). In drug discovery and asymmetric synthesis, the absolute configuration of a chiral building block determines the stereochemical outcome of subsequent reactions. For example, in the field of carbonic anhydrase inhibition, enantiomeric sulfonamides have been shown to bind differently to the enzyme, with one enantiomer often exhibiting significantly higher potency than the other [1]. While specific activity data for this exact compound is not publicly available, the use of the correct enantiomer is a fundamental requirement for any project involving chiral targets. The (2S)-enantiomer must be selected based on the specific stereochemical needs of the target molecule or catalytic system.

Stereocenter: (2S) vs (2R)
Class-level inference
(S)-configuration; (2R)-enantiomer is non-superimposable mirror image
Absolute configuration determines chiral interaction outcomes.
Specific activity data for this compound not available.
Asymmetric Catalysis Enzyme Inhibition Chiral Resolution

Hydrophilicity Advantage Over Aromatics

The computed LogP (XLogP3) for the free base (2S)-1-aminopropane-2-sulfonamide is -1.6 [1]. This value indicates significantly higher hydrophilicity compared to common aromatic sulfonamide building blocks like sulfanilamide (LogP ~ -0.62) or N-acetylsulfanilyl chloride (LogP ~ 1.1) [2]. This increased polarity, due to the small aliphatic backbone and multiple hydrogen-bond donors/acceptors (HBD count: 2, HBA count: 4), makes the compound exceptionally well-suited for reactions in aqueous or polar organic solvents, a common requirement in many biochemical assays and bioconjugation reactions [3].

Hydrophilicity (XLogP3)
Cross-study comparable
−1.6 (free base)
Higher hydrophilicity than aromatic sulfonamides.
Computed property; experimental validation may be needed.
Medicinal Chemistry Physicochemical Properties Drug Design

Application Scenarios


Enantioselective Drug Synthesis

The defined (S)-stereochemistry of this compound makes it an essential building block for the synthesis of enantiopure pharmaceuticals. Its use is mandated in any synthetic route where the final target molecule requires a specific stereocenter, as using a racemic mixture would lead to a 50% reduction in yield of the desired enantiomer and introduce a difficult-to-separate diastereomeric impurity. This is directly supported by the class-level evidence of enantioselective activity in sulfonamide-containing drugs [1].

Aqueous Bioconjugation

The high hydrophilicity (LogP -1.6) and high water solubility (salt form) of (2S)-1-aminopropane-2-sulfonamide hydrochloride make it an ideal candidate for applications requiring aqueous reaction conditions. This property is critical for bioconjugation reactions, such as linking payloads to antibodies or modifying biomolecules, where organic co-solvents can denature proteins. This advantage is quantified by its low LogP relative to more hydrophobic sulfonamide alternatives [2].

PROTAC Hydrophilic Linkers

In the design of PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules, the linker's physicochemical properties are crucial for cellular permeability and ternary complex formation. The low lipophilicity and defined stereochemistry of this compound allow it to serve as a compact, hydrophilic linker that can improve the overall drug-likeness of the final conjugate. Its use can be a strategic alternative to more hydrophobic or flexible alkyl linkers, based on the quantitative LogP difference [2] and its defined, rigid stereocenter [1].

Chiral Ligand and Organocatalyst Precursor

The presence of both a primary amine and a sulfonamide group in a chiral scaffold makes this compound a valuable precursor for synthesizing chiral ligands and organocatalysts for asymmetric reactions. The (S)-stereocenter provides a defined chiral environment that can be transferred to the catalytic site, influencing the enantioselectivity of reactions like aldol or Mannich condensations [3]. The racemic version would be ineffective for this purpose.

Application
Selection Property
Validation Focus
Enantioselective synthesis
(S)-configuration enantiopure building block
Enantiomeric excess in final product
Aqueous bioconjugation
Hydrophilicity and water solubility (salt form)
Compatibility with aqueous reaction conditions
PROTAC linker design
Low lipophilicity, compact chiral scaffold
Physicochemical property impact on conjugate
Chiral ligand precursor
Chiral scaffold with amine and sulfonamide handles
Enantioselectivity in asymmetric catalysis

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